![molecular formula C13H16O B1329866 Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- CAS No. 48144-15-6](/img/structure/B1329866.png)
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, also known by its IUPAC name 2,4-dimethylphenyl 2-propynyl ether, has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This compound is represented by the molecular formula CHO and a molecular weight of approximately 160.2124 g/mol .
Chemical Structure
The chemical structure of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is characterized by a benzene ring substituted with a tert-butyl group and a propynyl ether group. This unique arrangement is expected to influence its biological properties significantly.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-documented. Benzene derivatives often possess hydroxyl groups that contribute to their ability to scavenge free radicals. A related study highlighted that phenolic ethers demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzene derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with alkyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. Although Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- was not specifically tested, its structural similarities suggest potential efficacy .
Case Study 2: Antioxidant Effects
In another investigation focusing on the antioxidant properties of phenolic compounds, it was found that derivatives with ether functionalities showed a marked increase in their ability to reduce oxidative stress markers in vitro. This suggests that Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- may also exhibit similar protective effects against cellular damage caused by free radicals .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of Advanced Materials
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is utilized in the synthesis of advanced materials, particularly in the creation of polymers and resins. Its structure allows for the incorporation of functional groups that enhance the mechanical and thermal properties of the resulting materials.
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure can be modified to develop new drugs with specific therapeutic effects. For instance, modifications to the propynyl group can lead to compounds with enhanced biological activity against various diseases.
Agricultural Chemicals
Research indicates potential applications in agrochemicals, particularly as a precursor for herbicides or fungicides. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemical formulations that are more effective and environmentally friendly.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties. While specific data on Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is limited, its structural analogs have demonstrated efficacy against various bacterial strains. Future research could explore its potential as an antimicrobial agent.
Chemical Reactivity Studies
Due to its unique structure, Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is valuable in studying chemical reactivity patterns within aromatic compounds. It can serve as a model compound for understanding substitution reactions and the influence of steric effects on reactivity.
Case Study 1: Synthesis of Functional Polymers
A study demonstrated the use of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- in synthesizing functional polymers that exhibit improved thermal stability and mechanical strength compared to traditional polymers. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications in aerospace and automotive industries.
Case Study 2: Antimicrobial Potential
Research on structural analogs has revealed that compounds similar to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that further exploration of this compound could yield new antimicrobial agents.
Safety and Environmental Considerations
While exploring the applications of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, it is crucial to consider safety data. The compound is classified under specific hazard categories including skin irritation and respiratory toxicity . Proper handling protocols must be followed during research and application development.
Properties
IUPAC Name |
1-tert-butyl-4-prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKMFILTJDWOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197435 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48144-15-6 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.